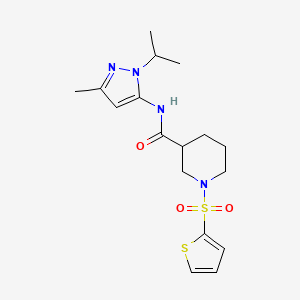

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Beschreibung

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a thiophene sulfonyl group and a pyrazole-based carboxamide moiety. Its structural complexity includes:

- Pyrazole ring: 1-isopropyl and 3-methyl substituents, which enhance lipophilicity and steric bulk.

- Thiophene sulfonyl group: A sulfur-containing heterocycle linked via a sulfonyl bridge, likely influencing electronic properties and solubility.

Eigenschaften

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S2/c1-12(2)21-15(10-13(3)19-21)18-17(22)14-6-4-8-20(11-14)26(23,24)16-7-5-9-25-16/h5,7,9-10,12,14H,4,6,8,11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGITHDMCVBJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 263.36 g/mol. Its structure features a pyrazole ring, a thiophene moiety, and a piperidine core, which are known to contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for certain derivatives . The presence of the thiophene ring may enhance the compound's activity against various pathogens.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in various studies. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide may serve as a model for developing new anti-inflammatory agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or microbial viability.

- Receptor Modulation : It is suggested that the compound might interact with various receptors, potentially influencing neurotransmitter release and cellular excitability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrazole derivatives:

- Antifungal Activity : A series of pyrazole carboxamides were synthesized and evaluated for their antifungal properties, showing promising results against common fungal pathogens .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that modifications at specific positions can significantly enhance biological activity. For example, substituents on the thiophene ring can alter binding affinities for biological targets .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Properties |

|---|---|---|

| N-(4-methylphenyl)-2-(thiophen-3-yl)acetamide | Structure | Enhanced lipophilicity |

| 1-(4-fluorophenyl)-3-methylpyrazole | Structure | Exhibits potent anti-inflammatory activity |

| 5-methylpyrazole derivatives | Structure | Known for diverse biological activities |

The uniqueness of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide lies in its specific combination of moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

| Compound ID/Name | Core Structure | Key Heterocycles | Notable Substituents |

|---|---|---|---|

| Target Compound | Piperidine-3-carboxamide | Pyrazole, thiophene | 1-isopropyl-3-methyl-pyrazole, thiophen-2-ylsulfonyl |

| 741733-98-2 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) | Pyrrolidine-3-carboxamide | Benzodioxin, thiazole | 5-methyl-thiazol-2-yl, 2,3-dihydro-1,4-benzodioxin |

| 381166-05-8 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide) | Benzamide | Pyrazole, diazenyl | 3,5-dimethyl-pyrazole, phenyldiazenyl-phenyl |

| 573931-20-1 (5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine) | Triazolo[1,5-a]pyrimidine | Thiophene, triazole, pyrimidine | 4-chloro-phenyl, thiophen-2-yl |

Key Observations :

- Piperidine vs.

- Thiophene Sulfonyl vs. Thiophene: The sulfonyl group in the target may enhance solubility compared to the non-sulfonylated thiophene in 573931-20-1 .

- Pyrazole Substitution : The target’s pyrazole (isopropyl/methyl) differs from 381166-05-8’s 3,5-dimethyl-pyrazole, which lacks a sulfonyl linkage and instead incorporates a diazenyl group for π-π stacking .

Physicochemical Properties (Theoretical)

Table 2: Predicted Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~435.5 | 3.1 | 1 | 6 |

| 741733-98-2 | 357.4 | 2.8 | 2 | 7 |

| 381166-05-8 | 423.5 | 4.5 | 1 | 6 |

| 573931-20-1 | 345.8 | 3.2 | 0 | 5 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.